molecular formula C8H6BrNS B3033996 5-(Bromomethyl)benzo[d]thiazole CAS No. 131337-65-0

5-(Bromomethyl)benzo[d]thiazole

Cat. No. B3033996
CAS RN: 131337-65-0
M. Wt: 228.11 g/mol
InChI Key: UFTYANOJBDTHEE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)benzo[d]thiazole is characterized by a benzothiazole ring with a bromomethyl group attached. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, have been found to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

5-(Bromomethyl)benzo[d]thiazole has a molecular weight of 228.109 . It has a density of 1.7±0.0 g/cm3, a boiling point of 317.4±0.0 °C at 760 mmHg, and a flash point of 145.8±0.0 °C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “5-(Bromomethyl)benzo[d]thiazole”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs, especially in the light of emerging and re-emerging viral diseases.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective activities . This suggests that they could be used in the development of new treatments for neurological disorders such as epilepsy and neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Anti-inflammatory and Anticancer Activity

Novel benzothiazole derivatives have shown promise as potential anticancer and anti-inflammatory agents . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Safety and Hazards

The safety information for 5-(Bromomethyl)benzo[d]thiazole includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351, advising to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

Benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced activity and lesser side effects .

properties

IUPAC Name

5-(bromomethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYANOJBDTHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)benzo[d]thiazole

Synthesis routes and methods

Procedure details

A mixture of 5-methylbenzothiazole (5.0 g), N-bromosuccinimide (6.0 g) and carbon tetrachloride (500 ml) was refluxed for 4 hours. Upon cooling, the mixture was evaporated to dryness and the residue chromatographed over silica gel. On elution with a mixture of methylene chloride and hexane (9:1), the title product was obtained as a white solid [0.56 g; NMR(CDCl3,60 MHz): 4.6 (s, 2H), 7.4 (dd, J=7 Hz, 2 Hz, 1H). 7.9 (d, J=7 Hz, 1H), 8.15 (d, J=2 Hz, 1H), 9.0 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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